2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Description
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12N4O2S/c1-7-13-14-11(18)15(7)12-6-8-3-4-9(16)10(5-8)17-2/h3-6,16H,1-2H3,(H,14,18)/b12-6+ |
InChI Key |
JLFPUYMDMIVOGK-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Imino Linkage: The imino linkage is formed by reacting the triazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Final Assembly: The final compound is assembled by coupling the triazole derivative with the phenol derivative under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium ethoxide, potassium tert-butoxide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. This modulation can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is highlighted through comparisons with analogous triazole-Schiff base hybrids. Key differences and similarities are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF₃ in ) enhance lipophilicity and enzyme inhibition. Halogenated aryl groups (e.g., 2-chlorophenyl in ) improve radical scavenging and cytotoxicity. Methoxy positioning on the phenol ring (ortho vs. para) modulates antioxidant efficacy .
Synthetic Flexibility: Alkylation of the triazole-thiol precursor with diverse halides (e.g., benzyl chloride, allyl bromide) enables tailored modifications . Schiff base condensation is universally applicable to phenolic aldehydes, allowing systematic exploration of substituent effects .
Mechanistic Insights: The sulfanyl (-SH) group enhances metal chelation, critical for antioxidant and antimicrobial activity . Conjugation between the triazole and iminomethyl groups stabilizes charge transfer, influencing redox properties .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol, and how can reaction conditions be optimized for yield and purity?
Answer: The compound can be synthesized via condensation reactions between a triazole derivative and a substituted salicylaldehyde. For example, refluxing 3-methyl-5-sulfanyl-1,2,4-triazole with 4-formyl-2-methoxyphenol in ethanol under acidic conditions (e.g., acetic acid) typically yields the Schiff base. Optimization involves adjusting molar ratios (1:1 to 1.2:1), solvent polarity (ethanol vs. methanol), and reaction time (6–24 hours) to maximize yield (70–85%). Purification via silica gel column chromatography using ethyl acetate/hexane mixtures (70:30 v/v) is recommended to isolate the pure product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?
Answer: Key techniques include:
- FTIR : Confirms the presence of imine (C=N, ~1600 cm⁻¹), phenolic O–H (~3200 cm⁻¹), and thiol (S–H, ~2550 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assigns protons (e.g., imine CH=N at δ 8.5–9.0 ppm) and carbons (aromatic C–OCH₃ at δ 55–60 ppm).
- Elemental analysis (CHNS) : Validates molecular formula (e.g., C₁₄H₁₄N₄O₂S requires C 54.18%, H 4.55%).
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 311).
Cross-referencing these data ensures structural fidelity .
Q. What preliminary biological assays are suitable for evaluating the compound’s antioxidant or antimicrobial activity?
Answer:
- Antioxidant activity : Use DPPH radical scavenging assays (IC₅₀ values) and ferric reducing antioxidant power (FRAP) tests. Dissolve the compound in DMSO (1–100 μM) and compare to ascorbic acid controls.
- Antimicrobial screening : Employ agar diffusion or microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Include solvent controls and standard antibiotics (e.g., ampicillin) .
Q. How can solvent selection and crystallization conditions improve the compound’s stability for storage and further testing?
Answer: Use polar aprotic solvents (e.g., DMSO) for dissolution and storage at 2–8°C to prevent degradation. For crystallization, slow evaporation from ethanol/water (9:1 v/v) at room temperature yields stable monoclinic crystals suitable for X-ray diffraction. Avoid exposure to light and moisture to preserve thiol group integrity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer cell lines, and how can apoptosis induction be validated?
Answer: The compound likely induces apoptosis via mitochondrial pathways (e.g., caspase-3/7 activation) and cell cycle arrest (G2/M phase). Validate using:
Q. How do computational methods (DFT, molecular dynamics) elucidate electronic properties and ligand-target interactions?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., 3.5–4.0 eV), electrophilicity index (ω), and Mulliken charges. These predict reactivity (e.g., nucleophilic imine group).
- Molecular dynamics (MD) : Simulate ligand binding to tubulin (100 ns trajectories in water) to analyze hydrogen bonding (e.g., with β-tubulin Thr179) and binding free energies (MM-PBSA) .
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
Answer: Discrepancies may arise from assay conditions (e.g., serum content, incubation time) or compound stability (thiol oxidation). Mitigate by:
Q. What strategies enhance the compound’s bioavailability and target specificity in in vivo models?
Answer:
- Nanoparticle formulation : Use sonication to prepare Ag(I) or Pd(II) complexes, which improve solubility and cellular uptake (confirmed via SEM/AFM).
- Prodrug design : Mask the thiol group with acetyl protection, hydrolyzed in vivo by esterases.
- Pharmacokinetic profiling : Assess plasma half-life (e.g., 4–6 hours in rodents) and tissue distribution via LC-MS/MS .
Q. How do structural modifications (e.g., halogenation, methoxy replacement) impact bioactivity and toxicity profiles?
Answer:
- Bromination at C5 : Increases lipophilicity (logP from 2.1 to 3.0) and cytotoxicity (IC₅₀ reduced by 30–50%).
- Methoxy replacement with hydroxyl : Enhances hydrogen bonding but reduces metabolic stability (CYP450 oxidation).
- Methylthio substitution : Improves thiol stability but may increase hepatotoxicity (validate via ALT/AST assays) .
Q. What interdisciplinary approaches integrate crystallography, spectroscopy, and computational modeling to resolve ambiguous structural features?
Answer:
- Single-crystal XRD : Resolve tautomerism (e.g., thione vs. thiol forms) and confirm imine (E/Z) configuration.
- DSC/TGA : Correlate thermal stability (decomposition >200°C) with crystallinity.
- DFT-assisted NMR prediction : Match computed ¹³C shifts (e.g., δ 120–125 ppm for triazole C5) with experimental data to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
